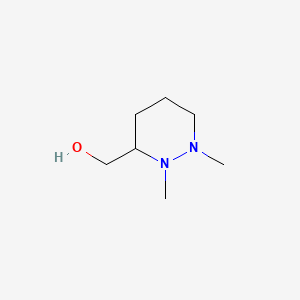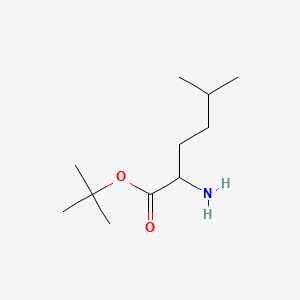![molecular formula C13H22N2O3 B592260 tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate CAS No. 1158750-91-4](/img/structure/B592260.png)
tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate” is a chemical compound with the molecular formula C13H22N2O3 . It has an average mass of 254.325 Da and a mono-isotopic mass of 254.163040 Da .
Molecular Structure Analysis
The InChI code for “tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate” is 1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-4-5-13(10-15)6-7-14-9-13/h14H,4-10H2,1-3H3 . This code provides a specific representation of the molecule’s structure.Aplicaciones Científicas De Investigación
Decomposition and Environmental Applications
The decomposition of air toxics, including various ether compounds, using cold plasma reactors presents a potential application area. Studies like the one conducted by Hsieh et al. (2011) demonstrate the feasibility of applying radio frequency (RF) plasma technology for decomposing and converting compounds such as methyl tert-butyl ether (MTBE) into simpler molecules. This suggests that tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate could similarly be studied for its decomposability and conversion into less harmful or more useful substances, particularly in environmental remediation efforts (Hsieh et al., 2011).
Biodegradation and Groundwater Treatment
Research on microbial degradation of compounds like MTBE and tert-butyl alcohol (TBA) in subsurface environments (Schmidt et al., 2004) can inform the biodegradability and environmental fate of tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate. Understanding how similar compounds degrade under various redox conditions could help in assessing the environmental impact of tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate and its potential as a target for bioremediation strategies (Schmidt et al., 2004).
Synthetic and Pharmaceutical Applications
The synthesis and application of azines, as reviewed by Safari and Gandomi-Ravandi (2014), provide insights into the chemistry of compounds containing nitrogen atoms and multiple bonds. Given the structure of tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate, which includes nitrogen atoms and a complex ring system, this compound may find applications in the synthesis of N-heterocycles or as an intermediate in the production of pharmaceuticals and other organic compounds (Safari & Gandomi-Ravandi, 2014).
Adsorption and Removal of Contaminants
The adsorption studies of MTBE from the environment discussed by Vakili et al. (2017) suggest another potential application of tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate in environmental science. Understanding the adsorption characteristics of similar compounds can aid in the development of methods for the removal of this compound from water and other environmental matrices, potentially leveraging its unique structure for selective adsorption processes (Vakili et al., 2017).
Propiedades
IUPAC Name |
tert-butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-6-4-5-13(9-15)7-10(16)14-8-13/h4-9H2,1-3H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCCTNIYGSOUBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CC(=O)NC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745331 |
Source


|
| Record name | tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate | |
CAS RN |
1158750-91-4 |
Source


|
| Record name | 1,1-Dimethylethyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1158750-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B592184.png)
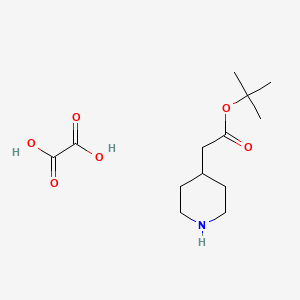
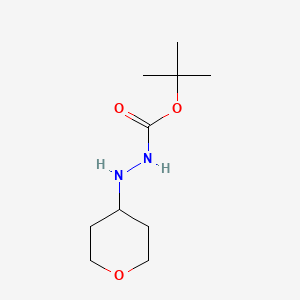
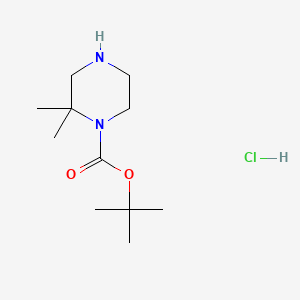
![tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate](/img/structure/B592190.png)
![tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B592191.png)
![Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B592192.png)
![tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride](/img/structure/B592193.png)
